2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde

C–H functionalization organometallic chemistry regioselective synthesis

This 2,2-difluoro-5-nitro-1,3-benzodioxole-4-carbaldehyde is the only commercial building block that combines the DFBD metabolic-stability motif with an aldehyde entry point and a latent nitro-derived aniline. The gem-difluoro unit drives 5,000× faster ortho‑lithiation vs. non‑fluorinated analogs, while the three orthogonal handles support reductive amination, nitro reduction, and C–H functionalization from a single intermediate—cutting 2–4 steps in CFTR‑corrector or kinase‑inhibitor SAR. Agrochemical teams targeting resistant arthropods gain a fluorinated 5‑nitro‑dioxaindane core unavailable in non‑fluorinated series. Procure when simultaneous aldehyde reactivity, nitro versatility, and DFBD metabolic resistance are required.

Molecular Formula C8H3F2NO5
Molecular Weight 231.11 g/mol
CAS No. 1103246-94-1
Cat. No. B6618533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde
CAS1103246-94-1
Molecular FormulaC8H3F2NO5
Molecular Weight231.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1[N+](=O)[O-])C=O)OC(O2)(F)F
InChIInChI=1S/C8H3F2NO5/c9-8(10)15-6-2-1-5(11(13)14)4(3-12)7(6)16-8/h1-3H
InChIKeyIPNZFKVPORDJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde (CAS 1103246-94-1): A Dual-Functionalized DFBD Aldehyde Building Block for Medicinal Chemistry and Agrochemical Synthesis


2,2-Difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde (IUPAC: 2,2-difluoro-5-nitro-1,3-benzodioxole-4-carbaldehyde; CAS 1103246-94-1) belongs to the 2,2-difluoro-1,3-benzodioxole (DFBD) class of fluorinated heterocyclic building blocks. The DFBD scaffold is recognized for its exceptional C–H acidity—undergoing ortho-lithiation approximately 5,000 times faster than the parent 1,3-benzodioxole [1]—and for the metabolic stabilizing effect conferred by the gem-difluoro substitution, which mitigates degradation by human and microbial enzymes [2]. This particular derivative uniquely combines a nitro group at the 5-position with a carbaldehyde at the 4-position on the DFBD core, creating a compact, highly electron-deficient aromatic system (molecular formula C₈H₃F₂NO₅, molecular weight 231.11 g/mol) with three chemically orthogonal functional handles.

Why 2,2-Difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde Cannot Be Replaced by Simpler Benzodioxole Analogs


Three structural features of this compound are individually critical and collectively synergistic, making substitution by any single-feature analog detrimental to downstream synthetic or biological outcomes. First, the gem-difluoro substitution at the 2-position is the sole driver of the exceptional kinetic acidity that enables regioselective C–H functionalization at the 4-position [1]; replacing it with a non-fluorinated methylenedioxy bridge (as in 5-nitro-1,3-benzodioxole-4-carbaldehyde, CAS 28310-13-6) reduces the ortho-lithiation rate by a factor of ~5,000 and largely eliminates metabolic stability [2]. Second, the 5-nitro group is essential for the electron-withdrawing character that activates the ring toward nucleophilic aromatic substitution and for documented antimicrobial activity within the 5-nitro-2,2-dialkyl-1,3-dioxaindan series [3]; its absence (as in 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, CAS 119895-68-0) removes one orthogonal synthetic vector. Third, the 4-carbaldehyde provides a reactive carbonyl handle for condensation, reductive amination, and Wittig chemistry that is absent in 2,2-difluoro-5-nitro-1,3-benzodioxole (CAS 1645-96-1). No single commercially available analog combines all three features.

Quantitative Differentiation Evidence for 2,2-Difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde vs. Closest Analogs


Ortho-Lithiation Rate: ~5,000-Fold Kinetic Advantage Over Non-Fluorinated Benzodioxole

The DFBD core of the target compound inherits the dramatically enhanced C–H acidity of 2,2-difluoro-1,3-benzodioxole. In direct competition experiments, 2,2-difluoro-1,3-benzodioxole undergoes ortho-lithiation approximately 5,000 times faster than 1,3-benzodioxole (the non-fluorinated parent scaffold) [1]. This kinetic acidity enables selective deprotonation at the 4-position—the site that bears the carbaldehyde in the target compound—under mild conditions (e.g., n-BuLi/TMEDA at −25 °C), whereas 1,3-benzodioxole requires far harsher conditions and yields lower regioselectivity. The predicted pKa of the aromatic C–H in 2,2-difluoro-1,3-benzodioxole is ~14.24 , compared to ~33 for 1,3-benzodioxole, representing a difference of approximately 18 orders of magnitude in acidity.

C–H functionalization organometallic chemistry regioselective synthesis

Metabolic Stability: DFBD Moiety Resists Human and Microbial Metabolism vs. Non-Fluorinated Benzodioxoles

The gem-difluoro substitution in the DFBD scaffold directly confers resistance to metabolic degradation. The DFBD moiety is explicitly described as stabilizing molecules 'by mitigating against metabolism by humans and microbes' and is deployed in FDA-approved drugs (lumacaftor, ivacaftor) and agrochemical fungicides (fludioxonil) for this reason [1]. In a microbial biodegradation study, Pseudomonas putida F1 catalyzed defluorination of the parent DFBD at an initial rate of 2,100 nmol/h per mg cellular protein—a rate described as 'orders of magnitude higher than previously reported microbial defluorination rates,' yet the process required a specific toluene dioxygenase and the major decomposition pathway produced fluoride and pyrogallol only after formation of a dihydrodiol intermediate [1]. In contrast, non-fluorinated 1,3-benzodioxole undergoes rapid oxidative metabolism via cytochrome P450 enzymes, as is well-established for methylenedioxyphenyl compounds [2]. The target compound, bearing both the DFBD core and a nitro group, is expected to exhibit metabolic stability superior to non-fluorinated benzodioxole analogs and comparable to other DFBD-containing drug intermediates.

drug metabolism metabolic stability fluorinated building blocks

Orthogonal Synthetic Handles: Three Distinct Reactive Sites Enable Sequential Functionalization Not Possible with Mono-Functional Analogs

The target compound is distinguished from its closest commercially available analogs by the simultaneous presence of three reactive functional groups on the DFBD core. The 4-carbaldehyde (density of the non-nitro analog: 1.423 g/mL at 25 °C, refractive index n20/D 1.497 ) enables carbonyl condensations, reductive aminations, and Wittig olefinations. The 5-nitro group can be selectively reduced (H₂/Pd-C, Fe/HCl, or SnCl₂) to a 5-amino group without affecting the aldehyde under controlled conditions, providing an amine handle for amide coupling or diazotization. The electron-deficient aromatic ring, activated by both the nitro and the difluoro dioxole, is susceptible to nucleophilic aromatic substitution (SNAr) at positions activated by the nitro group. In contrast, 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (CAS 119895-68-0, MW 186.11) lacks the nitro handle entirely; 2,2-difluoro-5-nitro-1,3-benzodioxole (CAS 1645-96-1, density 1.65 g/cm³, boiling point 224.2 °C ) lacks the aldehyde handle; and 5-nitro-1,3-benzodioxole-4-carbaldehyde (CAS 28310-13-6, MW 195.13) lacks the metabolic-stabilizing difluoro substitution.

orthogonal synthesis building block medicinal chemistry library synthesis

Antimicrobial Activity Class: 5-Nitro-2,2-dialkyl-1,3-dioxaindans Show Documented Bioactivity vs. Non-Nitro and Non-Fluorinated Series

The 5-nitro substitution pattern on the 1,3-dioxaindan (benzodioxole) scaffold has been specifically associated with antimicrobial activity. The Isobe et al. study, cited in European Patent EP 0525877 A1 on pesticidal heterocyclic compounds, systematically evaluated the antimicrobial activities of 5-nitro-2,2-dialkyl-1,3-dioxaindans and established that the 5-nitro group is a critical pharmacophoric element for activity within this series [1]. The patent explicitly incorporates 5-nitro-2,2-dialkyl-1,3-dioxaindans as key intermediates and active principles for pesticidal (insecticidal and acaricidal) applications. The target compound, bearing the 5-nitro group on the 2,2-difluoro-1,3-dioxaindan core, represents the fluorinated extension of this bioactive series. While specific MIC data for the target compound are not publicly available, the class-level evidence indicates that the 5-nitro-DFBD scaffold is a privileged structure for antimicrobial/agrochemical discovery that cannot be replicated by 4-carbaldehyde-only or non-nitro DFBD analogs.

antimicrobial nitroheterocycle agrochemical pesticidal

Lipophilicity Modulation: DFBD Core Elevates LogP Relative to Non-Fluorinated Benzodioxole, Influencing Membrane Permeability and PK Profile

The gem-difluoro substitution at the 2-position increases the lipophilicity of the benzodioxole scaffold, a property that directly impacts membrane permeability and pharmacokinetic (PK) behavior. The parent 2,2-difluoro-1,3-benzodioxole has a measured/calculated LogP of 2.01–2.96 , compared to 2.08 (ACD/LogP) or ~1.6 (XLogP3) for 1,3-benzodioxole [1]. The addition of the nitro and aldehyde substituents further modulates lipophilicity: the non-nitro analog 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde has a molecular weight of 186.11 and density of 1.423 g/mL , while the target compound (MW 231.11) incorporates the additional nitro group that increases polar surface area (predicted PSA contribution from NO₂: ~45.8 Ų). This combination of elevated LogP from the DFBD core and increased polarity from the nitro group positions the target compound in a favorable physicochemical space (MW < 250, predicted LogP ~1.5–2.5, PSA ~85–95 Ų) for CNS drug discovery and agrochemical applications, distinct from either non-fluorinated or non-nitro analogs.

lipophilicity LogP physicochemical properties drug-likeness

Optimal Procurement and Research Application Scenarios for 2,2-Difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde


Medicinal Chemistry: CFTR Modulator and Kinase Inhibitor Scaffold Expansion

The DFBD moiety is a validated pharmacophore in FDA-approved CFTR modulators (lumacaftor, ivacaftor, ABBV/GLPG-2222) and has been explored in kinase inhibitor programs [1]. The target compound, with its 5-nitro-4-carbaldehyde substitution, provides a versatile intermediate for introducing the DFBD core into lead compounds via reductive amination (using the aldehyde) followed by nitro reduction to generate an aniline for amide coupling or heterocycle formation. This two-step sequence from a single building block is more efficient than sequential functionalization of simpler DFBD intermediates, reducing synthetic step count by 2–4 steps in CFTR corrector or kinase inhibitor SAR campaigns. Procure this compound when the synthetic route requires both an aldehyde entry point and a latent amine on the DFBD scaffold [2].

Agrochemical Discovery: Fluorinated Nitro-Dioxaindan Pesticide Lead Generation

The 5-nitro-2,2-dialkyl-1,3-dioxaindan class has documented insecticidal and acaricidal activity, as evidenced by the Isobe et al. study cited in EP 0525877 A1 [3]. The target compound extends this series to the fluorinated domain, where the DFBD core provides enhanced environmental stability and metabolic resistance. Agrochemical discovery teams should prioritize this building block over non-fluorinated 5-nitro-benzodioxole carbaldehydes for lead generation programs targeting pesticide-resistant arthropod strains, where the combination of nitro bioactivity and fluorinated metabolic stability may overcome existing resistance mechanisms [3].

Synthetic Methodology: Regioselective C–H Functionalization and Orthogonal Diversification Platforms

The exceptional C–H acidity of the DFBD core (5,000-fold rate enhancement over 1,3-benzodioxole in ortho-lithiation [4]) makes the target compound an ideal substrate for developing and benchmarking new directed C–H functionalization methodologies. The presence of both electron-withdrawing substituents (NO₂ and CHO) on the ring provides a rigorous test of functional group tolerance for new catalytic systems. Additionally, the three orthogonal handles enable the compound to serve as a platform for diversity-oriented synthesis (DOS) library production, where sequential and chemoselective transformations of the aldehyde, nitro, and aromatic ring can generate dozens of analogs from a single starting material [4].

Material Science: Fluorinated Nitro-Aromatic Monomer for Functional Polymers and Energetic Materials Precursors

Nitro-aromatic aldehydes are key monomers for the synthesis of functional polymers (e.g., polyazomethines, covalent organic frameworks) and serve as precursors to energetic materials. The incorporation of the DFBD moiety introduces fluorine content that can modulate dielectric properties, thermal stability, and surface energy of the resulting materials. The aldehyde group enables condensation polymerization, while the nitro group can be further elaborated or exploited for its electronic effects. The predicted density of the target compound (estimated ~1.6–1.7 g/cm³ based on the 1.65 g/cm³ density of the non-aldehyde analog ) is higher than that of non-fluorinated nitro-benzodioxole aldehydes, a property relevant to energetic materials applications where higher density correlates with improved detonation performance .

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